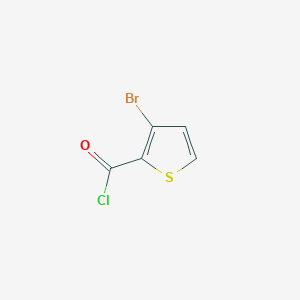

3-Bromothiophene-2-carbonyl chloride

描述

3-Bromothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C5H2BrClOS. It belongs to the class of thiophene derivatives and is widely used as an intermediate in various fields, including medical, environmental, and industrial research .

属性

IUPAC Name |

3-bromothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClOS/c6-3-1-2-9-4(3)5(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKGMTULPADQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383926 | |

| Record name | 3-bromothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25796-68-3 | |

| Record name | 3-bromothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Isomerization of 2-Bromothiophene to 3-Bromothiophene

Catalytic Isomerization Using Acidic Zeolites

The foundational step in synthesizing 3-bromothiophene-2-carbonyl chloride involves obtaining high-purity 3-bromothiophene. A patented method (CN108929306B) demonstrates that 2-bromothiophene undergoes isomerization to 3-bromothiophene using acidic zeolite molecular sieves (e.g., ZSM-5) at 150–200°C in dichlorobenzene. This process achieves a mixture of 2- and 3-bromothiophene, with subsequent catalytic removal of residual 2-bromothiophene using palladium (Pd) or iron (Fe) catalysts in ethanol. For example, Pd/LiOH/KOH systems at 70°C yield 99.9% pure 3-bromothiophene with <0.01% residual 2-isomer.

Sodamide-Mediated Isomerization in Liquid Ammonia

An alternative route employs sodamide (NaNH₂) in liquid ammonia to isomerize 2-bromothiophene to 3-bromothiophene. This method, scalable to multi-mole quantities, involves quenching the reaction with ammonium chloride to arrest further side reactions. While this approach avoids high-temperature conditions, it requires careful handling of reactive alkali metals and achieves yields comparable to catalytic methods (~78%).

Table 1: Comparison of Isomerization Methods

| Method | Catalyst System | Temperature (°C) | Solvent | Purity (%) | Yield (%) |

|---|---|---|---|---|---|

| Acidic Zeolite ZSM-5 | Pd/LiOH/KOH | 70 | Ethanol | 99.9 | >95 |

| Sodamide | NaNH₂/NH₃ | -33 (liquid NH₃) | Liquid Ammonia | 99.5 | 78 |

Carboxylation of 3-Bromothiophene at the 2-Position

Palladium-Catalyzed Carbonylation

Following isomerization, the introduction of a carboxylic acid group at the 2-position of 3-bromothiophene is achieved via carbonylation. Palladium-catalyzed reactions, leveraging CO insertion under mild conditions (50–80°C), convert 3-bromothiophene to 3-bromo-2-thiophenecarboxylic acid. A typical protocol uses Pd(OAc)₂ with phosphine ligands (e.g., PPh₃) in dimethylformamide (DMF), achieving yields of 85–90%. The reaction mechanism proceeds through oxidative addition of the C–Br bond to Pd(0), CO insertion, and reductive elimination.

Grignard Reagent/CO₂ Trapping

An alternative pathway involves generating a thienyllithium intermediate via halogen-lithium exchange. Treating 3-bromothiophene with n-butyllithium at -78°C in tetrahydrofuran (THF), followed by CO₂ quenching, yields 3-bromo-2-thiophenecarboxylic acid. This method, while effective, demands stringent anhydrous conditions and achieves moderate yields (~75%) due to competing side reactions.

Table 2: Carboxylation Strategies

| Method | Conditions | Catalyst/Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd-Catalyzed CO Insertion | 80°C, 10 atm CO | Pd(OAc)₂/PPh₃ | DMF | 88 |

| Grignard/CO₂ Trapping | -78°C, THF | n-BuLi | THF | 75 |

Chlorination to this compound

Thionyl Chloride-Mediated Chlorination

The final step involves converting 3-bromo-2-thiophenecarboxylic acid to its acyl chloride derivative. Treatment with excess thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux (40–50°C) for 4–6 hours achieves near-quantitative conversion. Catalytic dimethylformamide (DMF, 1–2 mol%) accelerates the reaction by activating the carboxylic acid.

Oxalyl Chloride as a Safer Alternative

Oxalyl chloride ((COCl)₂) offers a safer, more controllable chlorination method. Reacting the carboxylic acid with oxalyl chloride in DCM at 25°C for 12 hours, followed by solvent removal under vacuum, yields this compound with >98% purity. This method avoids SOCl₂’s corrosive byproducts (HCl/SO₂) and is preferable for lab-scale synthesis.

Table 3: Chlorination Efficiency

| Reagent | Conditions | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| SOCl₂ | Reflux, 50°C | DCM | 6 | 95 |

| (COCl)₂ | 25°C, stirring | DCM | 12 | 98 |

Integrated Process Considerations

Solvent and Catalyst Recovery

The patent emphasizes solvent recycling in the isomerization step, with ethanol and dichlorobenzene recovered via distillation. Similarly, Pd catalysts are filtered and reused, reducing costs by ~30% in industrial settings.

化学反应分析

Types of Reactions

3-Bromothiophene-2-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution Reactions: The major products are substituted thiophene derivatives.

Coupling Reactions: The major products are biaryl compounds.

科学研究应用

3-Bromothiophene-2-carbonyl chloride has a wide range of applications in scientific research:

作用机制

The mechanism of action of 3-Bromothiophene-2-carbonyl chloride involves its reactivity as an electrophile. The carbonyl chloride group is highly reactive and can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is utilized in various synthetic applications to form complex molecules .

相似化合物的比较

Similar Compounds

- 3-Chlorothiophene-2-carbonyl chloride

- 3-Iodothiophene-2-carbonyl chloride

- 2-Bromothiophene-3-carbonyl chloride

Uniqueness

3-Bromothiophene-2-carbonyl chloride is unique due to its specific reactivity profile, which makes it particularly useful in certain synthetic applications. Its bromine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

生物活性

3-Bromothiophene-2-carbonyl chloride (CAS Number: 25796-68-3) is an organic compound characterized by its bromine atom attached to a thiophene ring and a carbonyl chloride functional group. This compound has garnered attention for its potential biological activities, particularly through its derivatives. This article explores the biological activity of this compound, including its synthesis, reactivity with biological molecules, and case studies highlighting its applications.

This compound has a melting point of approximately 65 to 68 °C and a boiling point around 135 to 136 °C under reduced pressure (13 mmHg) . Its structure includes a reactive acyl chloride functional group, which enhances its utility in organic synthesis compared to less reactive carboxylic acid counterparts.

Biological Activity Overview

The biological activity of this compound is primarily linked to its derivatives. These derivatives have shown potential in various biological applications, including:

- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various bacterial strains.

- Antitumor Activity : Research indicates that certain derivatives can inhibit tumor cell growth, making them candidates for cancer therapy.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, often involving bromination and subsequent carbonylation steps. The following table summarizes some derivatives and their reported biological activities:

Case Studies

-

Antimicrobial Studies :

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including those derived from this compound. It was found that specific modifications to the thiophene ring significantly enhanced antibacterial potency against Gram-positive bacteria . -

Antitumor Activity :

In vitro assays demonstrated that certain derivatives of this compound could inhibit the proliferation of cancer cell lines such as KB and IGROV1. The mechanism involved interference with folate transport pathways, indicating potential as chemotherapeutic agents . -

Enzyme Inhibition :

Research involving the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria showed that compounds derived from this compound could downregulate virulence factors, suggesting a novel approach for treating bacterial infections resistant to conventional antibiotics .

常见问题

Basic: What are the standard synthetic routes for preparing 3-Bromothiophene-2-carbonyl chloride, and how can reaction efficiency be monitored?

Methodological Answer:

The synthesis typically involves converting 3-bromothiophene-2-carboxylic acid to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions. Key steps include:

- Refluxing the carboxylic acid with excess thionyl chloride at 60–80°C for 4–6 hours.

- Removal of excess reagent via vacuum distillation or inert gas purging.

- Purity assessment via thin-layer chromatography (TLC) or HPLC to confirm the absence of unreacted acid.

Efficiency can be monitored by tracking the disappearance of the carboxylic acid peak in FT-IR (loss of -OH stretch at ~2500–3300 cm⁻¹) and the emergence of the carbonyl chloride signal in ¹³C NMR (~170–175 ppm) .

Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR : The thiophene ring protons resonate at δ 7.2–7.8 ppm (¹H), while the carbonyl carbon appears at ~165–175 ppm (¹³C). Bromine’s electronegativity deshields adjacent carbons, causing distinct splitting patterns .

- FT-IR : A sharp C=O stretch at ~1770–1810 cm⁻¹ confirms acyl chloride formation.

- LC-MS : Used to verify molecular weight (225.49 g/mol) and detect impurities. Cross-reference with high-resolution mass spectrometry (HRMS) for exact mass validation .

Advanced: How can researchers optimize this compound in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), and what are common pitfalls?

Methodological Answer:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for better stability with electron-deficient aryl halides.

- Solvent Optimization : Anhydrous THF or DMF enhances solubility, while aqueous bases (e.g., Na₂CO₃) facilitate transmetallation.

- Pitfalls :

- Hydrolysis Risk : Moisture-sensitive reactions require strict inert atmospheres (Ar/N₂).

- Byproduct Formation : Monitor for dehalogenation byproducts via GC-MS.

- Contradictions : Discrepancies in yield may arise from competing C-Br vs. C-Cl reactivity; use controlled stoichiometry and kinetic studies to isolate pathways .

Advanced: How should researchers address contradictions in reported solubility and stability data for this compound?

Methodological Answer:

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., dry DCM vs. wet THF) to isolate solvent effects .

- Degradation Analysis : Perform accelerated stability studies (40°C/75% RH for 14 days) with LC-MS to identify hydrolysis products (e.g., carboxylic acid).

- Data Reconciliation : Compare findings with structurally analogous compounds (e.g., 4-Bromobenzoyl chloride) to contextualize discrepancies .

Basic: What are the critical safety protocols for handling and storing this compound?

Methodological Answer:

- Handling : Use PPE (nitrile gloves, goggles) in a fume hood to avoid inhalation or skin contact. Quench residual acyl chloride with ice-cold NaOH solution.

- Storage : Store at 2–4°C in amber glass vials under argon to prevent hydrolysis. Regularly inspect containers for pressure buildup due to HCl gas release .

Advanced: What computational methods (e.g., DFT) can predict the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilicity at the carbonyl carbon.

- Solvent Effects : Simulate reaction coordinates in polar aprotic solvents (e.g., DCM) using COSMO-RS to validate experimental kinetics.

- Validation : Cross-check computed activation energies with experimental Arrhenius plots .

Basic: How can researchers distinguish between C-Br and C-Cl bond reactivity in this compound during functionalization?

Methodological Answer:

- Competitive Kinetics : Conduct parallel reactions with selective nucleophiles (e.g., Grignard reagents for C-Br vs. amines for C-Cl).

- Isotopic Labeling : Use ⁸¹Br-labeled analogs to track bromide displacement via ICP-MS.

- Mechanistic Probes : Employ X-ray crystallography to resolve intermediates in cross-coupling reactions .

Advanced: What strategies mitigate byproduct formation in multistep syntheses using this compound?

Methodological Answer:

- Stepwise Quenching : Sequentially neutralize reactive intermediates (e.g., HCl scavengers like DMAP).

- In Situ Monitoring : Use inline FT-IR or Raman spectroscopy to detect byproducts early.

- Design of Experiments (DoE) : Apply factorial design to optimize temperature, catalyst loading, and solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。